molecular formula C2H2F4<br>CH2CFCF3<br>C3H2F4 B1223342 2,3,3,3-Tetrafluoropropene CAS No. 754-12-1

2,3,3,3-Tetrafluoropropene

Cat. No. B1223342
CAS RN: 754-12-1
M. Wt: 114.04 g/mol
InChI Key: FXRLMCRCYDHQFW-UHFFFAOYSA-N
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Patent
US09187387B2

Procedure details

WO 2008/054781 describes a preparation of HFO-1234yf by reaction of 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db) in the presence of HF over a catalyst, in particular 98/2 Cr/Co. The reaction products comprise HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HCFO-1233xf), the latter product being predominant; the other products 1-chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) and also 1,1,1,2,2-pentafluoropropane (HFC-245cb) and 1,3,3,3-tetrafluoro-1-propene (HFO-1234ze) are also formed. A higher temperature favors the production of the 1233zd isomer. The starting material, 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db), is indicated as being obtained by chlorination of trifluoro-1-propene (TFP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([F:7])[C:3]([F:6])([F:5])[F:4].Cl[CH:9]([CH2:14][Cl:15])[C:10]([F:13])([F:12])[F:11].Cl[C:17]([C:19]([F:22])([F:21])[F:20])=[CH2:18]>>[Cl:15][CH:14]=[CH:9][C:10]([F:13])([F:12])[F:11].[F:4][C:3]([F:6])([F:5])[C:2]([F:20])([F:7])[CH3:1].[F:4][CH:18]=[CH:17][C:19]([F:22])([F:21])[F:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(F)(F)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=CC(F)(F)F
Name
Type
product
Smiles
FC(C(C)(F)F)(F)F
Name
Type
product
Smiles
FC=CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09187387B2

Procedure details

WO 2008/054781 describes a preparation of HFO-1234yf by reaction of 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db) in the presence of HF over a catalyst, in particular 98/2 Cr/Co. The reaction products comprise HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HCFO-1233xf), the latter product being predominant; the other products 1-chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) and also 1,1,1,2,2-pentafluoropropane (HFC-245cb) and 1,3,3,3-tetrafluoro-1-propene (HFO-1234ze) are also formed. A higher temperature favors the production of the 1233zd isomer. The starting material, 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db), is indicated as being obtained by chlorination of trifluoro-1-propene (TFP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([F:7])[C:3]([F:6])([F:5])[F:4].Cl[CH:9]([CH2:14][Cl:15])[C:10]([F:13])([F:12])[F:11].Cl[C:17]([C:19]([F:22])([F:21])[F:20])=[CH2:18]>>[Cl:15][CH:14]=[CH:9][C:10]([F:13])([F:12])[F:11].[F:4][C:3]([F:6])([F:5])[C:2]([F:20])([F:7])[CH3:1].[F:4][CH:18]=[CH:17][C:19]([F:22])([F:21])[F:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(F)(F)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=CC(F)(F)F
Name
Type
product
Smiles
FC(C(C)(F)F)(F)F
Name
Type
product
Smiles
FC=CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.